2-Amino-7,7-dimethyl-5-oxo-4-pyridin-3-yl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylic acid ethyl ester
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Overview
Description
ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds known as chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a fused ring system that includes a pyridine ring, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multicomponent reactions (MCRs). One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate. This reaction can be carried out in acetic acid or refluxing ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
5-Oxo-hexahydroquinoline (5-oxo-HHQ): A fused heterocyclic core with diverse biological activities.
2-Pyridyl ethyl carboxylate derivatives: Known for their inhibitory activity on specific biological targets.
The uniqueness of ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22N2O4 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 2-amino-7,7-dimethyl-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-4-24-18(23)16-14(11-6-5-7-21-10-11)15-12(22)8-19(2,3)9-13(15)25-17(16)20/h5-7,10,14H,4,8-9,20H2,1-3H3 |
InChI Key |
JHVYXRCJWGBQQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)CC(C2)(C)C)N |
Origin of Product |
United States |
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